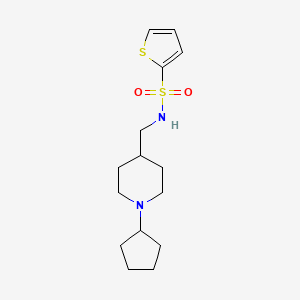

N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

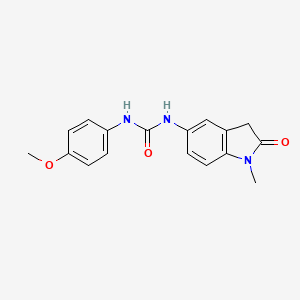

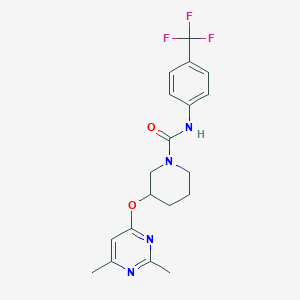

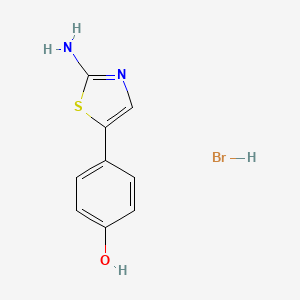

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, has been described using a p-methoxybenzyl (PMB) protection/deprotection strategy . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been extensively studied . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. In particular, “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide” exhibits pharmacological properties, including:

- Anticancer Activity : Some thiophene-based compounds demonstrate promising anticancer effects, making them valuable candidates for drug development .

- Anti-Inflammatory Properties : Thiophenes can act as anti-inflammatory agents, potentially mitigating inflammatory responses in various diseases .

- Antimicrobial Effects : Certain thiophene derivatives exhibit antimicrobial activity, which is crucial for combating infections .

- Antihypertensive Properties : The compound’s structure may contribute to antihypertensive effects, aiding in blood pressure regulation .

- Anti-Atherosclerotic Potential : Thiophenes have been investigated for their role in preventing atherosclerosis, a condition characterized by plaque buildup in arteries .

Organic Electronics and Semiconductors

Thiophene-based molecules play a pivotal role in organic electronics and semiconductor applications:

- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of efficient OFETs, which are essential components in electronic devices .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-containing compounds are utilized in OLED fabrication, enabling bright and energy-efficient displays .

Corrosion Inhibition

Thiophene derivatives find application as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various sectors .

Carbonic Anhydrase Inhibition

Sulfonamides, a class of compounds that includes “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-sulfonamide,” are significant carbonic anhydrase (CA) inhibitors. These enzymes play essential roles in physiological processes, and inhibiting them can have therapeutic implications .

Biological Evaluation

Researchers have explored the biological evaluation of piperidine derivatives, which include the piperidine moiety found in our compound. These evaluations contribute to drug discovery and potential therapeutic applications .

Propriétés

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S2/c18-21(19,15-6-3-11-20-15)16-12-13-7-9-17(10-8-13)14-4-1-2-5-14/h3,6,11,13-14,16H,1-2,4-5,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVFABAYVCWPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)